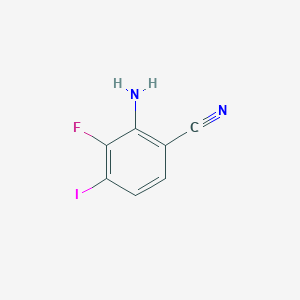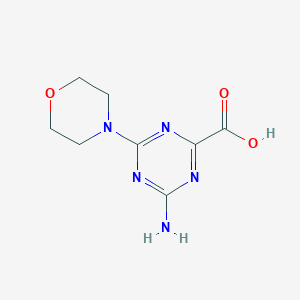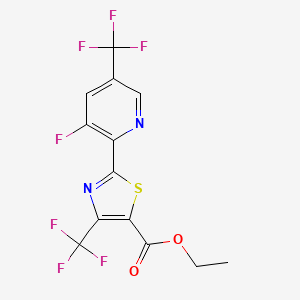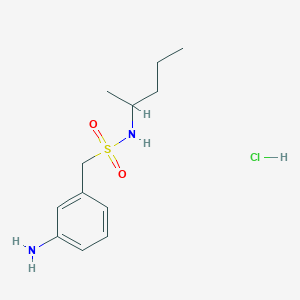
1-(3-aminophenyl)-N-(pentan-2-yl)methanesulfonamide hydrochloride
Descripción general
Descripción
1-(3-Aminophenyl)-N-(pentan-2-yl)methanesulfonamide hydrochloride, commonly referred to as APMMSH, is a synthetic compound that has been widely studied for its potential applications in the fields of biochemistry and physiology. The compound is a derivative of the amino acid methionine, and has been studied for its properties as an inhibitor of enzymes and other proteins.
Aplicaciones Científicas De Investigación
Structural Studies and Supramolecular Assembly : A study by Dey et al. (2015) explored the structural characteristics of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and others. They investigated the intermolecular interactions and compared them with nimesulide polymorphs, emphasizing the importance of hydrogen bonds and other interactions in forming multidimensional frameworks (Dey et al., 2015).
Synthesis and Antiarrhythmic Activity : Research by Lis et al. (1987) synthesized analogues of a class III antiarrhythmic agent, exploring structure-activity relationships for these compounds. One derivative, N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1- yl)ethyl]phenyl]methanesulfonamide hydrochloride, showed promising activity in vitro and in vivo (Lis et al., 1987).
Synthesis of Heteroaromatic Systems : Sakamoto et al. (1988) reported on the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, providing a one-step approach to obtaining compounds with various functional groups at specific positions (Sakamoto et al., 1988).
New Synthesis Processes for Pharmaceutical Applications : Tian Shuan (2013) developed a new synthesis process for Dronedarone Hydrochloride, starting from p-aminophenol and involving N-(4-oxocyclohexa-2,5-dien-1-yl)-methanesulfonamide. This process was noted for its practicality and efficiency in industry settings (Tian Shuan, 2013).
Antiviral and Anticancer Activity of Derivatives : A study by Karakuş et al. (2009) synthesized derivatives like 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas. They evaluated their anticancer and antiviral activities, with some compounds showing potential in blocking HIV replication (Karakuş et al., 2009).
Histamine H3 Receptor Antagonists : Tozer et al. (2002) found that ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides, including 5-(1H-imidazol-4-yl)pentane-1-sulfonic acid 4-chlorobenzylamide, were potent histamine H3 receptor antagonists, highlighting their potential in developing new therapeutic agents (Tozer et al., 2002).
Propiedades
IUPAC Name |
1-(3-aminophenyl)-N-pentan-2-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S.ClH/c1-3-5-10(2)14-17(15,16)9-11-6-4-7-12(13)8-11;/h4,6-8,10,14H,3,5,9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASOVRWYVFAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)CC1=CC(=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-N-(pentan-2-yl)methanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



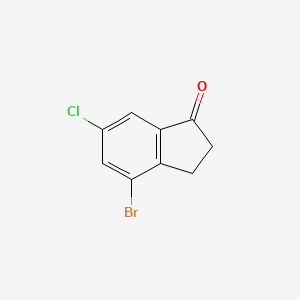
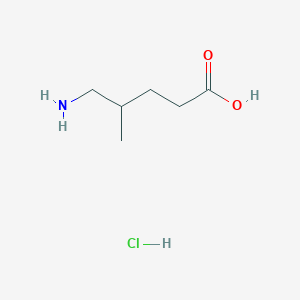
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)
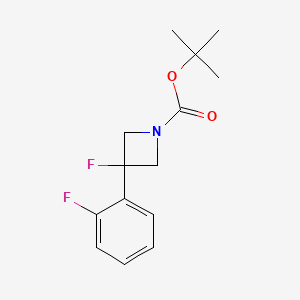
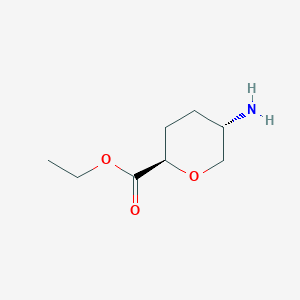

![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)
